molecular formula C18H32O B8136966 (9Z,12Z)-octadeca-9,12-dienal

(9Z,12Z)-octadeca-9,12-dienal

Cat. No.: B8136966
M. Wt: 264.4 g/mol
InChI Key: HXLZULGRVFOIDK-HZJYTTRNSA-N
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Description

Classification and Significance of Fatty Acid-Derived Aldehydes

Fatty aldehydes are a class of aldehydes that are metabolically linked to the synthesis and breakdown of fatty acids. taylorandfrancis.com They can be classified based on the length and saturation of their aliphatic chains, which typically range from 6 to over 26 carbons. nih.gov These chains can be saturated, unsaturated, or even methyl-branched. nih.gov

The primary route for the formation of these aldehydes is through the metabolism of corresponding fatty acids. nih.gov For instance, the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) leads to the generation of a variety of aldehydes. creative-proteomics.comnih.gov This process of lipid peroxidation can result in the formation of compounds like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) from the oxidation of ω-6 PUFAs. researchgate.net

The significance of fatty acid-derived aldehydes is multifaceted. In plants, they are involved in responses to abiotic stresses and can act as signaling molecules. nih.gov For example, cis-3-Hexenal, formed from the oxidation of α-linolenic acid, is responsible for the characteristic smell of freshly cut grass. creative-proteomics.com In animals, these aldehydes are intermediates in various metabolic processes, including the catabolism of sphingolipids and ether glycerolipids. nih.gov While they are typically present at low levels due to rapid metabolism, their accumulation can have cellular effects. nih.gov

Table 1: Classification of Selected Fatty Aldehydes

Aldehyde Name Precursor Fatty Acid Chain Length Saturation Significance
Hexanal Linoleic Acid C6 Saturated Volatile compound in plants, component of locust pheromone blend. gerli.com
(E)-2-Nonenal Oleic Acid C9 Monounsaturated Contributes to body odor. gerli.com
(9Z,12Z)-octadeca-9,12-dienal Linoleic Acid C18 Polyunsaturated Insect sex pheromone. cabidigitallibrary.org
Traumatin Linoleic/Linolenic Acid C12 Monounsaturated Plant wound hormone. nih.gov

Contextualizing this compound within Lipid Oxylipin Research

This compound, also known as linolealdehyde, is a specific polyunsaturated long-chain aldehyde. chemspider.com Its chemical structure consists of an 18-carbon chain with two double bonds in the cis (Z) configuration at the 9th and 12th carbon positions and an aldehyde functional group at one end. sigmaaldrich.com This structure is directly related to its precursor, linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid), a common ω-6 fatty acid. broadpharm.comfatplants.net

The study of this compound falls within the domain of lipid oxylipin research. Oxylipins are a large family of signaling molecules derived from the oxidation of polyunsaturated fatty acids. goettingen-research-online.de This oxidation can be catalyzed by enzymes such as lipoxygenases (LOX). nih.gov Oxylipins play crucial roles in a vast array of biological processes in both plants and animals, including developmental regulation and responses to environmental stimuli. goettingen-research-online.denih.gov

A notable example of the biological function of this compound is its role as a component of the sex pheromone of the fall webworm, Hyphantria cunea. cabidigitallibrary.orgnzpps.org In this context, it acts as a chemical signal that mediates communication between individuals of the species. cabidigitallibrary.org Research has identified this aldehyde, along with other compounds, in the pheromone gland extracts of female fall webworms. cabidigitallibrary.orgnzpps.org

Table 2: Properties of this compound

Property Value
IUPAC Name This compound sigmaaldrich.com
Synonyms Linolealdehyde, Linoleyl aldehyde chemspider.com
Molecular Formula C18H32O sigmaaldrich.com
Molecular Weight 264.45 g/mol chemspider.com
CAS Number 2541-61-9 sigmaaldrich.com
Physical Form Liquid or Solid or Semi-solid sigmaaldrich.com
InChI Key HXLZULGRVFOIDK-HZJYTTRNSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3/b7-6-,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZULGRVFOIDK-HZJYTTRNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymatic Pathways of 9z,12z Octadeca 9,12 Dienal

Non-Enzymatic Formation Mechanisms via Lipid Peroxidation

The non-enzymatic formation of (9Z,12Z)-octadeca-9,12-dienal occurs through the chemical process of lipid peroxidation, a chain reaction involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). This process does not require enzymes and is typically initiated by reactive oxygen species.

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. In biological systems, ROS production sites are often associated with cellular membranes, which are rich in PUFAs. frontiersin.org These fatty acids are particularly susceptible to oxidation by ROS due to the presence of multiple double bonds. frontiersin.orgcolumbia.edu The process, known as lipid peroxidation, is a primary mechanism for the non-enzymatic generation of aldehydes from PUFAs.

The oxidation is initiated when a ROS, such as the hydroxyl radical (HO•), abstracts a hydrogen atom from a methylene (B1212753) group in the PUFA backbone, creating a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another PUFA molecule, propagating a chain reaction and forming a lipid hydroperoxide (LOOH). frontiersin.org These LOOHs are relatively unstable and can decompose, particularly in the presence of metal ions, to form a variety of secondary products, including reactive aldehydes like this compound. frontiersin.orgresearchgate.net

Table 1: Key Reactive Oxygen Species (ROS) in Lipid Peroxidation
Reactive Oxygen Species (ROS)SymbolRole in Initiating PUFA Oxidation
Hydroxyl RadicalHO•A highly reactive species that can abstract a hydrogen atom from a PUFA, initiating the peroxidation chain reaction. frontiersin.org
Superoxide AnionO₂•⁻A less reactive ROS that can contribute to the formation of more potent oxidants, such as the hydroxyl radical. frontiersin.org
Singlet Oxygen¹O₂A highly reactive form of oxygen that can directly react with the double bonds in PUFAs to form lipid hydroperoxides. frontiersin.org

The primary precursor for the non-enzymatic formation of this compound is linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid), a common omega-6 PUFA. evitachem.comnist.gov Studies on the autoxidation of lipids in food systems and biological membranes have identified this aldehyde as a product of lipid peroxidation. evitachem.com

The key intermediates in this process are the hydroperoxides of linoleic acid. The non-enzymatic oxidation of linoleic acid produces a racemic mixture of hydroperoxide isomers, primarily 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). researchgate.net These hydroperoxides are unstable and undergo homolytic decomposition, leading to the cleavage of carbon-carbon bonds and the formation of various breakdown products, including α,β-unsaturated aldehydes. researchgate.net The formation of the C18 aldehyde this compound from its parent C18 fatty acid occurs without the loss of carbon atoms, suggesting a direct conversion of the carboxylic acid group to an aldehyde, a process distinct from the cleavage reactions that yield shorter aldehydes.

Table 2: Precursors and Intermediates in Non-Enzymatic Aldehyde Formation
CompoundRoleDescription
Linoleic AcidPrimary PrecursorAn 18-carbon polyunsaturated fatty acid that is the substrate for oxidation. evitachem.com
9-HPODE and 13-HPODEKey IntermediatesLipid hydroperoxides formed during the initial stages of linoleic acid oxidation, which subsequently decompose into various products. researchgate.net

Enzymatic Synthesis Pathways from Polyunsaturated Fatty Acids

Enzymatic pathways provide highly specific and regulated routes for the synthesis of aldehydes from PUFAs. These pathways involve several classes of enzymes that catalyze distinct reactions, leading to the formation of this compound or related aldehyde compounds.

In plants, a major pathway for aldehyde synthesis from PUFAs is the lipoxygenase (LOX) pathway. mdpi.com This cascade involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.comresearchgate.net

First, LOX catalyzes the regio- and stereospecific dioxygenation of PUFAs to form fatty acid hydroperoxides. frontiersin.orgmdpi.com For linoleic acid, 9-LOX enzymes produce 9-hydroperoxy-(10E,12Z)-octadecadienoic acid (9-HPODE), while 13-LOX enzymes produce 13-hydroperoxy-(9Z,11E)-octadecadienoic acid (13-HPODE). mdpi.com

Subsequently, hydroperoxide lyase (HPL), a cytochrome P450 enzyme, cleaves these hydroperoxides. mdpi.com The cleavage is specific to the hydroperoxide isomer. 9-HPL acts on 9-HPODE to yield C9 aldehydes (e.g., (3Z)-nonenal) and a 9-carbon oxo-acid. mdpi.commdpi.com Conversely, 13-HPL cleaves 13-HPODE to produce C6 aldehydes (e.g., hexanal) and a 12-carbon oxo-acid. mdpi.com This pathway inherently involves the cleavage of the fatty acid carbon chain, resulting in the formation of shorter-chain volatile aldehydes, known as green leaf volatiles, rather than the direct production of the C18 this compound. mdpi.comresearchgate.net

Table 3: Products of the LOX/HPL Cascade from Linoleic Acid
Enzyme CascadeSubstrateIntermediateAldehyde ProductOxo-Acid Product
9-LOX / 9-HPLLinoleic Acid9-HPODEC9 Aldehydes (e.g., (3Z)-nonenal) mdpi.comnih.gov9-oxononanoic acid
13-LOX / 13-HPLLinoleic Acid13-HPODEC6 Aldehydes (e.g., hexanal) mdpi.com12-oxo-(9Z)-dodecenoic acid mdpi.commdpi.com

A more direct enzymatic route to the formation of fatty aldehydes like this compound involves the reduction of an activated fatty acid derivative. Fatty acyl-CoA reductases (FARs) are enzymes that catalyze the NADPH-dependent reduction of fatty acyl-CoAs or fatty acyl-ACPs to their corresponding primary fatty alcohols. nih.gov

This conversion is widely believed to proceed through a fatty aldehyde intermediate. In this proposed mechanism, the fatty acyl-CoA (e.g., linoleoyl-CoA) is first reduced to a fatty aldehyde (this compound). This aldehyde intermediate is then further reduced by an aldehyde reductase to the final fatty alcohol product (linoleyl alcohol). nih.gov Therefore, FAR and AAR enzymes are key components of a pathway that can directly generate a C18 aldehyde from a C18 fatty acid without cleaving the carbon backbone.

Table 4: Fatty Acyl-CoA Reductase (FAR) Mediated Synthesis
EnzymeSubstrateCofactorIntermediate ProductFinal Product
Fatty Acyl-CoA Reductase (FAR)Linoleoyl-CoANADPHThis compound(9Z,12Z)-Octadeca-9,12-dien-1-ol (Linoleyl alcohol) nih.gov

The alpha-dioxygenase (α-DOX) pathway represents another enzymatic route for fatty acid oxidation that produces aldehydes. Plant α-dioxygenases (PADOX) act on free fatty acids to introduce molecular oxygen at the C-2 (alpha) position, forming a 2-hydroperoxy fatty acid intermediate. nih.gov

This 2-hydroperoxy intermediate is unstable and undergoes spontaneous oxidative decarboxylation (loss of CO₂). nih.gov The result of this reaction is the formation of a volatile aldehyde that is one carbon shorter than the original fatty acid substrate. For instance, when linoleic acid (a C18 fatty acid) is acted upon by α-DOX, it is converted into a C17 aldehyde, (8Z,11Z)-heptadeca-8,11-dienal. Therefore, while the α-DOX pathway is a significant source of bioactive aldehydes in plants, it does not produce the C18 aldehyde this compound.

Table 5: Mechanism of the α-Dioxygenase (α-DOX) Pathway
StepDescriptionExample SubstrateProduct
1. α-OxygenationThe α-DOX enzyme catalyzes the addition of O₂ to the C-2 position of a fatty acid. nih.govLinoleic Acid (C18)2-Hydroperoxylinoleic Acid
2. Oxidative DecarboxylationThe unstable 2-hydroperoxy intermediate spontaneously loses a molecule of CO₂ from the carboxyl group.2-Hydroperoxylinoleic Acid(8Z,11Z)-Heptadeca-8,11-dienal (C17 Aldehyde) + CO₂

Metabolic Transformation and Degradation of this compound

Role of Aldehyde Dehydrogenases (ALDH) in Oxidation

A primary metabolic fate for this compound is its oxidation to the corresponding carboxylic acid, (9Z,12Z)-octadeca-9,12-dienoic acid, more commonly known as linoleic acid. This conversion is predominantly carried out by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.govresearchgate.net

ALDHs are a group of NAD(P)+-dependent enzymes responsible for the oxidation of a wide array of endogenous and exogenous aldehydes to their respective carboxylic acids. nih.govnih.gov This enzymatic action is a critical detoxification pathway, as aldehydes are highly reactive and can cause cellular damage by forming adducts with proteins and DNA. nih.gov The ALDH-mediated oxidation of this compound mitigates its potential toxicity and channels it into other metabolic routes. nih.gov The resulting carboxylic acid can then be integrated into various metabolic pathways, such as beta-oxidation for energy production or incorporation into complex lipids.

Table 1: ALDH-Mediated Oxidation of this compound

Substrate Enzyme Superfamily Primary Product Metabolic Significance

Enzymatic Conversion to Alcohols and Other Derivatives

In addition to oxidation, this compound can be metabolized through reductive pathways, leading to the formation of its corresponding alcohol, (9Z,12Z)-octadeca-9,12-dien-1-ol (also known as linoleyl alcohol). evitachem.com This biotransformation is a key step in cellular aldehyde detoxification. mdpi.com

The enzymatic reduction of aldehydes to alcohols is primarily catalyzed by enzyme superfamilies such as aldo-keto reductases (AKRs) and alcohol dehydrogenases (ADHs). nih.govmdpi.com These enzymes utilize cofactors like NADPH or NADH to reduce the aldehyde functional group to a primary alcohol. nih.gov For instance, some bacteria possess a bifunctional enzyme called aldehyde-alcohol dehydrogenase (AdhE) that contains both ALDH and ADH domains, enabling it to interconvert aldehydes and alcohols. nih.gov The resulting alcohol, (9Z,12Z)-octadeca-9,12-dien-1-ol, is a polyunsaturated lipid that can be used in various subsequent reactions to build novel lipids. broadpharm.com

Table 2: Enzymatic Reduction of this compound

Substrate Key Enzyme Families Primary Product Product Description

Natural Occurrence and Isolation Methodologies for 9z,12z Octadeca 9,12 Dienal

Detection in Marine Biological Matrices

The investigation into the presence of (9Z,12Z)-octadeca-9,12-dienal extends to marine environments. However, based on a review of available scientific literature, there is currently no specific data confirming the detection of this compound in coral species or other marine biological matrices. Research into the volatile organic compounds of marine organisms is an ongoing field, and future studies may yet identify this compound in such sources.

Research Methodologies for Extraction and Purification from Natural Sources

The extraction and purification of this compound from natural sources, such as the Coreopsis cultivars where it has been identified, would involve standard techniques for the isolation of volatile and semi-volatile organic compounds from plant matrices.

Extraction:

Steam Distillation: This is a common method for extracting essential oils and other volatile compounds from plant material. reddit.commdpi.comunito.it The process involves passing steam through the plant matter, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, containing the aldehyde, can be separated from the water.

Solvent Extraction: This technique involves macerating the plant material in an organic solvent, such as dichloromethane (B109758) or hexane. rochester.edumdpi.com The solvent dissolves the volatile and non-volatile compounds. Subsequent removal of the solvent yields a crude extract containing this compound. For the analysis of Coreopsis cultivars, dichloromethane was the solvent used to extract the volatile compounds. rochester.eduresearchgate.netnih.gov

Purification:

Following initial extraction, further purification is typically required to isolate the specific aldehyde from the complex mixture of compounds in the crude extract.

Column Chromatography: This is a widely used technique for separating individual compounds from a mixture. researchgate.net The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or mixture of solvents (the mobile phase) is then passed through the column, and the different components of the extract travel through the column at different rates, allowing for their separation. For aldehydes, a low-polarity solvent system is often effective. researchgate.net

Bisulfite Adduct Formation: This is a classic chemical method for selectively separating aldehydes from other compounds. rochester.edunih.gov The crude extract is treated with an aqueous solution of sodium bisulfite. Aldehydes react with the bisulfite to form a water-soluble adduct. This allows the aldehyde to be separated from the other non-reactive organic compounds in the extract by liquid-liquid extraction. The aldehyde can then be regenerated from the adduct by treatment with a base. rochester.edunih.gov

The final identification and quantification of the purified this compound are typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), which provides information on both the retention time and the mass spectrum of the compound, allowing for a definitive identification. rochester.edu

Chemical Synthesis and Stereochemical Control of 9z,12z Octadeca 9,12 Dienal

Laboratory Synthesis Approaches for Unsaturated Long-Chain Aldehydes

The laboratory synthesis of unsaturated aldehydes, particularly those with long carbon chains, often involves the selective oxidation of corresponding precursors such as alcohols or fatty acids. mdpi.com The presence of double bonds necessitates the use of mild oxidation conditions to prevent unwanted side reactions like isomerization or cleavage of the carbon-carbon double bonds.

A primary and direct laboratory method for preparing (9Z,12Z)-octadeca-9,12-dienal is the controlled oxidation of its corresponding fatty acid, linoleic acid, which already contains the requisite (9Z,12Z) double bond configuration. This approach leverages a readily available biological precursor. Oxidizing agents such as potassium permanganate or ozone can be employed, but require careful management of reaction parameters like temperature and pH to selectively convert the carboxylic acid to an aldehyde without affecting the sensitive dienyl system. Another common strategy involves the oxidation of linoleyl alcohol, the corresponding alcohol, to the aldehyde.

More general synthetic methods for α,β-unsaturated aldehydes have also been developed, which can be adapted for more complex structures. These include:

Visible-light-promoted organocatalytic aerobic oxidation , where silyl enol ethers are converted to α,β-unsaturated ketones and aldehydes using an organic dye as a photosensitizer. rsc.org

Tandem hydration/condensation reactions over solid catalysts like Hβ zeolite, which can produce α,β-unsaturated carbonyls from alkynes and aldehydes in a solvent-free process. rsc.org

Organocatalytic Mannich condensation of aldehydes, which can be used to synthesize α-substituted α,β-unsaturated aldehydes with high yields. mdpi.com

These methods highlight the diversity of approaches available for creating the aldehyde functionality within an unsaturated carbon framework.

Table 1: Summary of Selected Laboratory Synthesis Approaches for Unsaturated Aldehydes
MethodPrecursor(s)Key Reagents/ConditionsRelevance
Selective OxidationLinoleic Acid or Linoleyl AlcoholPotassium permanganate, ozone; controlled temperature and pHDirect synthesis of this compound.
Aerobic OxidationSilyl Enol EthersVisible light, organic dye photosensitizerGeneral method for α,β-unsaturated aldehydes. rsc.org
Tandem Hydration/CondensationAlkynes and AldehydesHβ zeolite, solvent-freeGeneral synthesis of α,β-unsaturated carbonyls. rsc.org
Aldol CondensationAldehydes with α-hydrogensSolid NaOH/DMF(MeCN)Stereoselective synthesis of Z-isomers of α-alkoxy substituted α,β-unsaturated aldehydes. nih.gov

Stereoselective Synthesis Strategies for Dienyl Systems

Key strategies for stereoselective diene synthesis include:

Palladium-Catalyzed Dienylation : A powerful method involves the direct appendage of a four-carbon dienyl unit. nih.gov A notable development is the use of sulfolenes as dienylating reagents in a palladium-catalyzed cross-coupling reaction. This method is particularly effective for creating synthetically challenging dienes that contain cis (Z) double bonds. nih.gov The stereochemical outcome can be directed by the choice of ligand; for instance, a Pd/Xantphos catalytic system has been shown to be highly Z-selective, providing a complementary approach to E-selective reactions catalyzed by Pd/dppbz. nih.gov

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling of stereodefined vinyl halides with vinylborane reagents has long been a reliable method for the stereoselective synthesis of 1,3-dienes. nih.gov By pre-forming the vinyl partners with the desired stereochemistry, the final diene can be constructed with high fidelity.

Nickel-Catalyzed Cross-Coupling : Recent advances include nickel-catalyzed methods, such as an aryl-to-vinyl 1,4-nickel migration coupled with a reductive cross-coupling. acs.org This tandem process operates under mild conditions and demonstrates excellent regioselectivity and Z/E stereoselectivity, offering a valuable pathway to multisubstituted conjugated dienes. acs.org

Olefination Reactions : Classical olefination methods, such as the Wittig reaction and its variants like the Julia–Kocienski olefination, have been extended to the synthesis of dienes. The (E/Z) selectivity of the newly formed double bond in the Julia–Kocienski reaction can be influenced by the structure of the aldehyde and the reaction conditions. nih.govacs.org

Table 2: Overview of Stereoselective Synthesis Strategies for Dienyl Systems
StrategyCatalyst/Reagent SystemKey FeaturesStereochemical Control
Palladium-Catalyzed DienylationPd(OAc)₂/dppbz or Pd/Xantphos with sulfolenesDirect appendage of a C4 dienyl unit. nih.govnih.govLigand-driven stereoselectivity; Xantphos promotes Z-diene formation. nih.gov
Suzuki-Miyaura CouplingPalladium catalystCoupling of pre-functionalized vinyl partners. nih.govDepends on the predefined stereochemistry of the vinylborane and vinyl halide. nih.gov
Nickel-Catalyzed Migration/CouplingNickel catalyst with Mn as reductantAryl-to-vinyl 1,4-migration followed by cross-coupling. acs.orgExcellent and well-controlled regioselectivity and stereoselectivity. acs.org
Julia–Kocienski OlefinationSulfone reagent and baseReaction of a sulfone with an aldehyde. acs.org(E/Z) selectivity is dependent on the aldehyde structure and reaction conditions. acs.org

Biocatalytic Production Methods Utilizing Recombinant Enzymes

Biocatalysis offers an alternative, environmentally friendly route to aldehydes under mild reaction conditions. nih.gov The production of aldehydes through biocatalytic processes often involves either whole-cell systems or isolated enzymes, leveraging advances in metabolic and genetic engineering. dntb.gov.uanih.gov For a molecule like this compound, biocatalytic strategies typically start from linoleic acid.

Several classes of enzymes, often produced in recombinant host organisms like Escherichia coli, are relevant to this transformation:

Lipoxygenases (LOXs) : These enzymes catalyze the stereo-selective oxygenation of polyunsaturated fatty acids. researchgate.net For example, a 9R-lipoxygenase from Nostoc sp. expressed in recombinant E. coli has been used for the stereo-specific production of 9R-hydroxy-10E,12Z-octadecadienoic acid from linoleic acid. researchgate.net While this reaction alters one of the double bonds, it demonstrates the principle of using recombinant LOX to act specifically on the linoleic acid backbone.

Diol Synthases : A diol synthase from Aspergillus nidulans expressed in recombinant E. coli can convert linoleic acid into 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid. nih.gov This transformation successfully modifies the fatty acid chain while leaving the crucial (9Z,12Z)-diene system intact, showcasing the precision of enzymatic catalysis. Under optimized conditions, this whole-cell system achieved a 99% (w/w) conversion yield. nih.gov

Carboxylic Acid Reductases (CARs) : CARs are enzymes that catalyze the reduction of carboxylic acids directly to their corresponding aldehydes. nih.gov This enzyme class represents a highly promising route for the one-step conversion of linoleic acid to this compound, preserving the existing double bond stereochemistry. The implementation of CARs in engineered microbial hosts could provide a direct and efficient production pathway. nih.gov

These enzymatic methods, particularly when integrated into whole-cell biocatalysts, can create complex molecules with high specificity, often avoiding the need for the extensive protection and deprotection steps common in traditional chemical synthesis. chemrxiv.org

Table 3: Relevant Enzymes in the Biocatalytic Production of this compound and Related Compounds
Enzyme ClassEnzyme ExampleSubstrateProductSignificance
Lipoxygenase (LOX)9R-LOX from Nostoc sp.Linoleic Acid9R-hydroxy-10E,12Z-octadecadienoic acidDemonstrates stereospecific enzymatic action on linoleic acid in a recombinant system. researchgate.net
Diol SynthaseDiol synthase from Aspergillus nidulansLinoleic Acid5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acidModifies the fatty acid while preserving the (Z,Z)-diene configuration with high yield. nih.gov
Carboxylic Acid Reductase (CAR)GenericCarboxylic Acids (e.g., Linoleic Acid)Aldehydes (e.g., this compound)Potential for direct, one-step conversion of the fatty acid to the target aldehyde. nih.gov

Table of Mentioned Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid
9R-hydroxy-10E,12Z-octadecadienoic acid
Linoleic acid
Linoleyl alcohol
Ozone
Potassium permanganate
Xantphos
dppbz (1,2-bis(diphenylphosphino)benzene)

Biological Roles and Mechanistic Investigations of 9z,12z Octadeca 9,12 Dienal

Functions as a Signaling Molecule in Biological Systems

(9Z,12Z)-octadeca-9,12-dienal, a derivative of linoleic acid, actively participates in cellular communication by influencing signaling cascades through its interactions with lipid mediators and cellular receptors. Its activity is intricately linked to lipid metabolism, where it interacts with enzymes responsible for regulating the synthesis and degradation of fatty acids. As a precursor in the octadecanoid pathway, it is processed into various signaling molecules.

Modulation of Intracellular Biochemical Pathways

This compound has been shown to modulate signaling pathways that govern crucial cellular processes. Research indicates that at concentrations ranging from 1 to 10 μM, this compound can upregulate peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a pivotal role in the regulation of metabolism, inflammation, and cell differentiation. The interaction with these receptors highlights the compound's potential to influence gene expression and cellular function.

Pathway/Receptor Effect of this compound Concentration Biological Outcome
Peroxisome Proliferator-Activated Receptors (PPARs)Upregulation1-10 μMModulation of metabolism, inflammation, and cell differentiation

Covalent Interaction with Cellular Receptors and Biomolecules

The chemical structure of this compound, specifically its aldehyde functional group, facilitates covalent interactions with various biomolecules. This aldehyde group can form covalent bonds with the nucleophilic sites on proteins, leading to the formation of protein adducts. Such modifications can alter the structure and function of the proteins, thereby modulating their activity in signaling pathways.

Involvement in Plant Defense and Environmental Stress Responses

In the plant kingdom, this compound is a key player in mediating responses to both biological and physical threats. Its presence and concentration are often correlated with the plant's defense status and its ability to withstand environmental stressors.

Induction of Plant Defense Mechanisms and Gene Activation

As a precursor to jasmonic acid and other related oxylipins, this compound is integral to the activation of plant defense mechanisms. Wounding or pathogen attack triggers the biosynthesis of this compound, which in turn initiates a signaling cascade leading to the expression of defense-related genes. While specific gene targets directly activated by this compound are a subject of ongoing research, its role in the broader jasmonate signaling pathway is well-established. This pathway is known to regulate the expression of a wide array of genes involved in producing defense compounds and proteins.

Stimulus Upstream Molecule Signaling Molecule Downstream Effect
Wounding, Pathogen AttackLinoleic AcidThis compoundActivation of Jasmonate Signaling Pathway, Induction of Defense Gene Expression

Correlation with Plant Responses to Abiotic and Biotic Stressors

The concentration of this compound and related unsaturated fatty acid derivatives has been observed to increase in plants subjected to various environmental stresses. These molecules are recognized for their protective roles against both biotic stressors, such as insect herbivores and pathogens, and abiotic stressors like drought and salinity. The accumulation of these compounds is part of a complex defense strategy that includes the production of secondary metabolites to mitigate the challenges posed by the environment.

Ecological Significance and Interspecies Communication

Beyond its intracellular and organismal roles, this compound plays a role in mediating interactions between different species. It can act as a semiochemical, a chemical substance that carries a message for an organism of a different species.

This compound has been identified as a sex pheromone component in several insect species. For instance, in certain moth species, it is a key component of the pheromone blend that attracts males. This function underscores its importance in chemical communication and reproductive behaviors in the insect world.

Organism Role of this compound Type of Communication
Various Moth SpeciesSex Pheromone ComponentInterspecies (Male Attraction)

Research into Potential Roles as Insect Pheromones or Semiochemicals

This compound, also known as linoleic aldehyde, is recognized as a semiochemical, a chemical substance that carries a message for an organism. While specific identification as a primary pheromone in many insect species is still an area of active research, its role is often inferred from the degradation of cuticular hydrocarbons (CHCs).

Research has shown that common environmental factors can decompose unsaturated CHCs on an insect's body surface into a mixture of volatile organic compounds, including aldehydes. biorxiv.org This process is akin to the rancidification of lipids. biorxiv.org In the American cockroach, Periplaneta americana, the breakdown of these surface lipids generates a blend of volatile semiochemicals that nymphs actively avoid. biorxiv.org This suggests that lipid-derived aldehydes may function as necromones, signaling the presence of dead conspecifics to prevent exposure to pathogens or predators, or as epideictic pheromones that mediate group dispersal. biorxiv.org

The table below summarizes insect species where related fatty aldehydes or the precursor, linoleic acid, have been implicated in chemical communication.

Insect SpeciesCompound Class / PrecursorObserved or Proposed Role
Periplaneta americana (American Cockroach)Volatile Aldehydes (from CHC degradation)Avoidance behavior in nymphs; potential necromone or epideictic pheromone. biorxiv.org
Bark Beetles (general)Linoleic Acid (precursor)Metabolized by symbiotic fungi to produce various semiochemicals affecting beetle behavior. nih.gov
Stored-product Moths (e.g., Plodia interpunctella)(Z,E)-9,12-tetradecadienyl acetate (B1210297) (structurally related)Major sex pheromone component used for mating disruption. nih.gov

Broader Context in Chemical Ecology Research

The study of this compound and similar lipid aldehydes fits into the broader context of chemical ecology, which examines the chemical interactions between organisms and their environment. A significant area of this research involves the interplay between insects, host plants, and microorganisms.

For instance, tree-killing bark beetles and their symbiotic fungi provide a compelling model. These fungi, vectored by the beetles, can metabolize fatty acids like linoleic acid found in the host tree. nih.gov This metabolic process emits a diverse blend of volatile compounds, including semiochemicals that are crucial for bark beetle mating and host localization. nih.gov The presence of linoleic acid has been shown to enhance the emission of these critical chemical signals by the fungal symbionts. nih.gov This highlights a complex ecological relationship where a lipid precursor, which can be oxidized to form aldehydes like this compound, is fundamental to the chemical communication system that facilitates insect colonization of a host.

Investigation of Antimicrobial and Antioxidant Activities in Research Models

Scientific investigations have explored the potential antimicrobial and antioxidant properties of this compound, often as part of a larger class of lipid-derived aldehydes. evitachem.com These activities are typically studied in non-clinical, in vitro models.

Mechanistic Studies of Antimicrobial Effects in Microorganisms

Unsaturated aldehydes, including this compound, have demonstrated antimicrobial properties. The primary mechanism of action is believed to be the disruption of microbial cell membranes. The lipophilic nature of these aldehydes allows them to interact with and perturb the lipid bilayer of the plasma membrane. This interaction increases membrane permeability, leading to the leakage of cellular contents and ultimately, cell death.

Research on various α,β-unsaturated aldehydes suggests that their antimicrobial efficacy is related to their chemical structure, including chain length. These compounds can cause a significant disturbance of the lipid fraction of bacterial membranes and are capable of penetrating the cells to act on intracellular targets. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of microbes is limited, studies on its precursor, linoleic acid, have shown activity, particularly against Gram-positive bacteria. researchgate.net Preliminary findings have also suggested that extracts containing 9,12-octadecadienal exhibit antimicrobial activity. evitachem.com

The proposed antimicrobial mechanisms are summarized in the table below.

Table 2: Proposed Antimicrobial Mechanisms of Unsaturated Aldehydes
Mechanism Description
Membrane Disruption Interacts with the lipid bilayer of the microbial plasma membrane, increasing its fluidity and permeability.
Increased Permeability Causes leakage of essential intracellular components, such as ions and metabolites.

| Intracellular Action | Penetrates the cell to interact with and damage internal components and metabolic processes. |

Cellular Antioxidant Mechanisms (in vitro/non-clinical context)

This compound is a product of lipid peroxidation, a process intrinsically linked to oxidative stress. researchgate.net Lipid aldehydes are often considered markers of oxidative damage; however, they also play a dual role in cellular responses. nih.gov

In in vitro contexts, low concentrations of certain lipid-derived aldehydes can activate cellular signaling pathways that upregulate endogenous antioxidant defense systems. nih.gov This adaptive response can help protect cells from subsequent oxidative challenges. The aldehydes can react with cellular macromolecules, and at low levels, this may trigger signaling cascades that enhance the expression of survival genes and antioxidant proteins. nih.govnih.gov

While these aldehydes are products of oxidative stress, their ability to induce a protective antioxidant response is a key area of research. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to evaluate the ability of compounds to neutralize free radicals. nih.govmdpi.com Although specific results for this compound in these assays are not widely documented, the broader class of lipid peroxidation products is known to be integral to the complex network of cellular oxidative balance. researchgate.net High concentrations of these aldehydes, however, can overwhelm cellular detoxification pathways, leading to cytotoxicity. nih.gov

Advanced Analytical Methodologies for Research on 9z,12z Octadeca 9,12 Dienal

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (9Z,12Z)-octadeca-9,12-dienal. creative-proteomics.com The method offers high chromatographic resolution and sensitive, specific detection, making it ideal for separating the target analyte from complex sample constituents. Non-derivatized long-chain fatty aldehydes can be analyzed by GC-MS, where electron ionization (EI) induces characteristic fragmentation patterns useful for identification. nih.gov However, to enhance analytical performance, derivatization is a common and often necessary step. creative-proteomics.comnih.gov

Derivatization Strategies for Enhanced Detection (e.g., PFB oximes, DNPH derivatives)

To overcome the challenges associated with the direct analysis of aldehydes, derivatization is employed to improve analyte stability, volatility, and ionization efficiency. creative-proteomics.comnih.gov This chemical modification converts the reactive aldehyde group into a more stable, less polar functional group, enhancing chromatographic behavior and detection sensitivity.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatives: PFBHA is a widely used reagent that reacts with aldehydes to form pentafluorobenzyl oxime (PFBO) derivatives. nih.gov This process is considered a reference method for aldehyde analysis by GC-MS. The resulting PFBO derivatives of this compound are more volatile and thermally stable than the parent aldehyde. A significant advantage of this method is the characteristic fragmentation of the PFBO moiety in the mass spectrometer. The derivatives yield a prominent ion at mass-to-charge ratio (m/z) 181, corresponding to the pentafluorobenzyl cation, and a key fragment ion [M-181]⁺ from the loss of this group, which is invaluable for selective and sensitive detection. nih.gov

2,4-Dinitrophenylhydrazine (DNPH) Derivatives: DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazones. While this is a classic and robust derivatization method, it is more commonly associated with liquid chromatography. creative-proteomics.com For GC-MS analysis, halogenated hydrazine (B178648) reagents like 2,4,6-trichlorophenylhydrazine (B147635) (TCPH) or pentafluorophenylhydrazine (B1196947) (PFPH) are often preferred as they improve the volatility and thermal stability of the derivatives and generate more specific detection ions. creative-proteomics.com

Derivatization ReagentDerivative FormedKey Advantages for GC-MSCommon Detection Ion(s)
PFBHAPFB OximeHigh volatility and thermal stability; enhances electron capture detection.m/z 181, [M-181]⁺
DNPHDNPH HydrazoneStable derivatives; more common for LC-MS but adaptable.Molecular ion and characteristic fragments.
PFPHPFPH HydrazoneImproves volatility and thermal stability for GC analysis.Specific ions related to the pentafluorophenyl group.

Quantitative Analysis in Complex Biological and Environmental Samples

Accurate quantification of this compound in complex samples such as plasma, tissue, or air requires methods that can overcome matrix interference and account for analyte loss during sample preparation. GC-MS is exceptionally well-suited for this task, particularly when operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte's derivative, significantly increasing sensitivity and selectivity by filtering out background noise. nih.gov

For the highest accuracy, stable isotope dilution analysis is the preferred method. This involves spiking the sample with a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ²H) at the beginning of the sample preparation process. nih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same extraction inefficiencies and derivatization yields. The final concentration is calculated based on the ratio of the mass spectrometric signals of the native analyte to its labeled internal standard, providing a highly precise and accurate measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Aldehyde Profiling

Liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for aldehyde analysis, offering advantages over GC-MS for less volatile or thermally labile compounds. researchgate.net Modern LC-MS/MS methods are the preferred choice for the simultaneous determination of multiple small-molecule metabolites, including aldehydes. researchgate.net

For LC-MS analysis of this compound, derivatization is crucial to enhance ionization efficiency and improve chromatographic retention. creative-proteomics.com DNPH is a representative derivatization reagent widely used for this purpose. creative-proteomics.com The resulting DNPH derivative can be readily ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and detected with high sensitivity. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for highly specific quantification by monitoring a specific fragmentation of the derivatized analyte's parent ion to a product ion. creative-proteomics.com

Application of Advanced Spectroscopic Methods in Structural Elucidation (e.g., Multidimensional High-Resolution MS)

Confirming the exact structure of this compound, including the precise location and geometry of its double bonds, requires advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the analyte and its derivatives with great confidence. researchgate.net

Tandem mass spectrometry (MS/MS) is instrumental in structural elucidation. researchgate.net By inducing fragmentation of a selected precursor ion (e.g., the molecular ion of the derivatized aldehyde), a characteristic fragmentation spectrum is produced. nih.gov For instance, the fragmentation patterns of DNPH or PFBHA derivatives can reveal structural features of the original aldehyde. nih.govresearchgate.net The combination of liquid chromatography with ion-mobility spectrometry and high-resolution MS adds another dimension of separation based on the ion's size and shape (collisional cross-section), which is pivotal for separating isomers and enhancing structural elucidation. universiteitleiden.nl

Bioassay-Guided Fractionation and Detection Techniques (e.g., GC-Electroantennographic Detection)

In chemical ecology, this compound may act as a semiochemical, such as an insect pheromone. Identifying biologically active compounds from complex natural extracts is often accomplished using bioassay-guided fractionation. A powerful technique in this field is gas chromatography coupled with electroantennographic detection (GC-EAD). nih.govscience.gov

In a GC-EAD system, the effluent from the gas chromatography column is split into two streams. One stream goes to a standard detector (like a flame ionization detector, FID), while the other is directed over an insect's antenna. nih.gov The antenna is connected to electrodes that measure electrical potential changes (depolarizations) that occur when a biologically active compound elutes from the column and binds to olfactory receptors on the antenna. biorxiv.org By simultaneously recording the FID chromatogram and the EAD signal, researchers can pinpoint exactly which chemical peaks in a complex mixture are perceived by the insect. nih.gov This allows for the targeted identification of compounds like this compound that elicit a physiological response, which can then be structurally identified by subsequent GC-MS analysis. researchgate.net

Challenges and Innovations in Aldehyde Research Analytical Chemistry

The analysis of this compound and other aldehydes is fraught with challenges. These compounds are often present at trace levels and are highly reactive, capable of interacting with biological macromolecules, which can alter their concentration during sample collection and workup. nih.govmdpi.comresearchgate.net Their inherent volatility and chemical instability can lead to analytical inaccuracies. nih.gov

Recent innovations aim to address these challenges:

Novel Derivatization Reagents: New reagents are being developed for LC-MS that contain permanently charged moieties or isotopic tags. nih.gov These reagents enhance ionization efficiency, allow for multiplexed analysis, and enable non-targeted screening strategies for discovering unknown aldehydes in biological samples. rsc.org

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) with on-fiber derivatization offer a solvent-free, rapid, and sensitive method for extracting and concentrating volatile aldehydes from various matrices before GC-MS analysis.

High-Resolution and Multidimensional MS: The increasing accessibility of HRMS and techniques like ion-mobility MS provides greater confidence in compound identification and the ability to differentiate between closely related isomers. universiteitleiden.nl

Optical Chemosensors: Emerging research focuses on the development of optical chemosensors that provide high sensitivity and selectivity for real-time aldehyde detection through colorimetric or fluorescence changes, offering a portable and cost-effective alternative to traditional chromatographic methods. nih.govrsc.orgrsc.org

These advancements continue to push the boundaries of detection, enabling more accurate and comprehensive studies of the roles of this compound in complex systems.

Structure Activity Relationship Sar Studies of 9z,12z Octadeca 9,12 Dienal and Analogues

Influence of Stereochemistry and Double Bond Positional Isomerism on Biological Activity

The precise configuration of double bonds (stereochemistry) and their location within the carbon chain (positional isomerism) are paramount for the biological specificity of long-chain unsaturated aldehydes. Even subtle changes can drastically alter or eliminate the compound's activity, as the specific three-dimensional shape of the molecule is often critical for fitting into the binding pocket of a receptor.

The reproductive isolation of many species, particularly insects, relies on highly specific pheromone signals composed of unique blends of structurally related compounds, including geometric and positional isomers of aldehydes, alcohols, or acetates. acs.org For di-unsaturated systems like (9Z,12Z)-octadeca-9,12-dienal, four geometric isomers are possible: (9Z,12Z), (9E,12Z), (9Z,12E), and (9E,12E). The natural (9Z,12Z) or cis,cis configuration is typically the most active form, while the other isomers may be inactive or, in some cases, act as behavioral antagonists or synergists.

Compound Analogue (Isomer)Typical Biological RoleSignificance of Isomerism
(Z,Z)-8,10-Dodecadien-1-olPrimary attractant for certain moth speciesThe blend of isomers creates a species-specific communication channel. While one isomer is the primary attractant, others can act as synergists that enhance the signal or antagonists that inhibit response from other species. nih.gov
(E,Z)-8,10-Dodecadien-1-olSynergist or antagonist
(Z,E)-8,10-Dodecadien-1-olSynergist or antagonist
(E,E)-8,10-Dodecadien-1-olPrimary attractant for other species
(9Z,11E)-HexadecadienalPrimary pheromone componentThe presence of multiple geometric isomers in the pheromone gland of the sugar cane borer suggests that each may play a distinct role in the insect's chemical communication, necessitating individual evaluation. acs.org
Other 9,11-Hexadecadienal isomers (ZZ, EZ, EE)Potentially synergistic or antagonistic components

Impact of Carbon Chain Length and Functional Group Modifications on Research Outcomes

The length of the hydrocarbon chain and the nature of the terminal functional group are defining features of long-chain aldehydes that significantly influence their biological activity. SAR studies often explore homologues (compounds with shorter or longer chains) and analogues with different functional groups to determine the optimal structure for receptor binding.

In the context of pheromones, the optimal chain length is often highly conserved. While this compound is a C18 compound, many related moth pheromones are C12, C14, or C16 aldehydes, alcohols, or acetates. Deviating from the optimal chain length, even by two carbons, can lead to a significant loss of activity. For example, in studies of an odorant-binding protein from the African elephant, unsaturated C16-aldehydes showed the highest binding affinity, whereas the C14 and C18 orthologues displayed markedly reduced binding.

Functional Group Modifications: The aldehyde group (-CHO) is a key feature for the biological activity of this compound. Its polarity and reactivity, particularly its ability to act as a hydrogen bond acceptor, are critical for receptor recognition. Modifying this group provides insight into the nature of the molecule-receptor interaction. Common modifications include:

Reduction to an Alcohol: Reducing the aldehyde to its corresponding primary alcohol, (9Z,12Z)-octadeca-9,12-dien-1-ol, results in a less polar and less reactive molecule. broadpharm.com For a receptor specifically tuned to the aldehyde, this change typically abolishes or greatly reduces the biological response.

Oxidation to a Carboxylic Acid: Oxidizing the aldehyde to (9Z,12Z)-octadeca-9,12-dienoic acid introduces a highly polar, acidic group. This significant chemical change would disrupt binding to a receptor evolved to recognize the specific electronic and steric properties of the aldehyde.

Conversion to an Acetate (B1210297) Ester: Acetate esters are common in insect pheromones. Converting the corresponding alcohol to an acetate introduces a different steric and electronic profile. Studies comparing the activity of analogous dodecadienol (alcohol) and dodecadienyl acetate (ester) isomers found that male moths discriminate the acetate isomers with greater precision, suggesting that the functional group plays a major role in the specificity of the signal. nih.gov

Structural ModificationExample AnalogueAnticipated Impact on Activity (relative to Aldehyde)Rationale
Increase Chain Length(11Z,14Z)-Eicosa-11,14-dienal (C20)Decreased ActivityThe molecule may be too large to fit optimally into the receptor's binding pocket, disrupting key hydrophobic interactions.
Decrease Chain Length(9Z,12Z)-Hexadeca-9,12-dienal (C16)Variable ActivityActivity may decrease due to suboptimal fit, or in some systems, a shorter chain might be preferred. researchgate.net
Reduction of Functional Group(9Z,12Z)-Octadeca-9,12-dien-1-ol (Alcohol)Significantly Decreased ActivityLoss of the specific aldehyde carbonyl group, which is likely a key interaction point (e.g., hydrogen bonding or Schiff base formation) with the receptor. nih.gov
Oxidation of Functional Group(9Z,12Z)-Octadeca-9,12-dienoic acid (Carboxylic Acid)Activity AbolishedThe introduction of a highly polar, acidic group drastically alters the molecule's chemical properties, preventing binding to a receptor specific for a neutral aldehyde.
Esterification(9Z,12Z)-Octadeca-9,12-dienyl acetate (Acetate)Significantly Altered SpecificityThe functional group change creates a new signal. Receptors for acetates are distinct from those for aldehydes, leading to a different biological response profile. nih.gov

Computational and Theoretical Approaches in SAR Analysis of Aldehydes

Computational chemistry and molecular modeling have become indispensable tools for elucidating the SAR of biologically active molecules like this compound. These theoretical approaches complement experimental data by providing insights into the molecular interactions that govern biological activity, helping to predict the activity of novel compounds and rationalize experimental observations.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to build mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For aldehydes, QSAR models have been developed to predict various endpoints, from genotoxicity to receptor binding affinity. researchgate.net These models use a set of calculated molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties)—to create a predictive equation. For a series of aldehyde analogues, a QSAR model can identify which structural features are most influential in determining their biological potency.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein, such as an odorant-binding protein (OBP) or an olfactory receptor (OR). nih.gov The process involves generating multiple possible binding poses of the aldehyde within the receptor's active site and scoring them based on their energetic favorability. Docking simulations can reveal key interactions, such as hydrogen bonds between the aldehyde's carbonyl oxygen and amino acid residues, or hydrophobic interactions between the hydrocarbon chain and nonpolar residues in the binding pocket. This method is particularly useful for screening large libraries of virtual compounds to identify potential new active molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, simulating the movements and interactions of all atoms in the system. aminer.cnbiorxiv.org For a complex between an aldehyde and its binding protein, an MD simulation can reveal:

Binding Stability: How stably the aldehyde remains in the binding pocket.

Conformational Changes: How the protein's shape changes upon ligand binding, which can be crucial for signal transduction. researchgate.net

Solvent Effects: The role of water molecules in mediating or stabilizing the interaction.

Binding Pathways: The likely path the aldehyde takes to enter and exit the binding site.

These simulations have suggested, for example, that the strong affinity of some OBPs for aldehydes could be due to the formation of a covalent Schiff base with a lysine (B10760008) residue in the binding pocket, an interaction that would not be apparent from static models alone. aminer.cn

Future Research Directions for 9z,12z Octadeca 9,12 Dienal

Elucidation of Novel Biosynthetic and Degradation Pathways in Diverse Organisms

The current understanding of the metabolism of (9Z,12Z)-octadeca-9,12-dienal is primarily centered on its origin from linoleic acid, a common omega-6 fatty acid. nih.govevitachem.com However, the specific enzymatic pathways and their regulation are not fully characterized across the biological kingdoms. Future research should aim to identify and characterize the enzymes responsible for its formation and breakdown in a wider range of organisms.

Biosynthesis: The production of unsaturated aldehydes in plants is often linked to the oxylipin pathway, involving enzymes such as lipoxygenases (LOX) and hydroperoxide lyases (HPL). nih.gov Investigating the specific isoforms of these enzymes that produce this compound from linoleic acid hydroperoxides is a critical next step. Furthermore, exploring its biosynthesis in organisms from unique environments, such as marine algae, fungi, or extremophilic bacteria, could reveal novel enzymatic reactions and pathways. These organisms are known for their unique lipid metabolism and could utilize distinct enzymatic machinery.

Degradation: The primary route for aldehyde detoxification in many organisms is oxidation to the corresponding carboxylic acid, catalyzed by aldehyde dehydrogenases (ALDHs). nih.govessex.ac.uk Studies have shown that fatty aldehyde dehydrogenase (FALDH) can oxidize long-chain aliphatic aldehydes. nih.gov Future work should focus on identifying the specific ALDH isozymes that preferentially metabolize this compound. Research into microbial degradation, in particular, could be fruitful. Bacteria in diverse environments, from soil to marine ecosystems, possess a vast array of metabolic capabilities and may harbor highly efficient and specific pathways for degrading this aldehyde, which could have biotechnological applications. essex.ac.uk

Research AreaOrganismal FocusPotential Enzymes/Pathways to Investigate
Biosynthesis Plants, Algae, FungiLipoxygenase (LOX), Hydroperoxide Lyase (HPL), Cytochrome P450s
Degradation Mammals, Bacteria, FungiFatty Aldehyde Dehydrogenase (FALDH), Aldehyde Reductases
Novel Pathways Marine Microorganisms, ExtremophilesUncharacterized oxidative and reductive enzymes

Discovery and Characterization of Specific Biological Receptors and Downstream Signaling Cascades

As a reactive lipid aldehyde, this compound has the potential to act as a signaling molecule. Unsaturated aldehydes are known to modulate key signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2-EpRE pathways. nih.govnih.gov However, it is not yet known if this compound exerts its effects through direct interaction with specific cellular receptors or via non-specific chemical modification of proteins and other molecules.

A primary goal for future research is to determine if specific receptors for this compound exist. Many lipid signaling molecules, such as eicosanoids and endocannabinoids, interact with G-protein coupled receptors (GPCRs). nih.govwikipedia.org A systematic screening of orphan GPCRs could lead to the identification of a specific receptor for this aldehyde. Techniques such as affinity chromatography using a labeled this compound probe could also be employed to isolate and identify binding proteins from cell lysates.

Once a receptor is identified, the subsequent downstream signaling cascades must be meticulously mapped. This would involve investigating the activation of second messengers (e.g., cAMP, Ca2+), the recruitment of adaptor proteins, and the activation of specific protein kinase cascades (e.g., MAP kinases). nih.gov Understanding these pathways will be crucial to deciphering the molecular mechanisms behind the reported anti-inflammatory and antimicrobial activities of this compound.

Research ObjectiveExperimental ApproachKey Questions to Address
Receptor Identification Orphan GPCR screening, Affinity-based proteomicsDoes a specific, high-affinity receptor exist? What is its protein class?
Signaling Pathway Mapping Kinase inhibitor screens, Second messenger assaysWhich kinases (e.g., JNK, p38) are activated? nih.gov Is NF-κB or Nrf2 involved?
Functional Validation Gene knockout/knockdown (e.g., CRISPR)What are the physiological consequences of disrupting the receptor or pathway?

Development of Advanced Bioanalytical Techniques for Real-time Monitoring in Research Systems

A significant barrier to understanding the dynamic roles of this compound in biological processes is the difficulty in measuring its concentration in real-time. As a volatile and reactive molecule, its production can be transient and localized. Traditional methods often rely on solvent extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS), which provides high sensitivity and specificity but lacks temporal resolution. chromatographyonline.com

Future research must focus on developing and adapting advanced analytical methods for the in vivo, real-time monitoring of this and other volatile organic compounds (VOCs). Techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are promising candidates. chromatographyonline.comoup.com These methods allow for direct, continuous, and non-invasive monitoring of VOCs in the gas phase with response times of seconds, making them ideal for studying dynamic processes like plant responses to stress or the breath analysis of model organisms. oup.comnih.gov

Another promising avenue is the development of selective biosensors. This could involve engineering proteins that specifically bind this compound and coupling this recognition event to a fluorescent or electrochemical signal. Such a tool would enable the visualization of concentration gradients of the aldehyde within tissues or even single cells, providing unprecedented insight into its localized signaling functions.

TechniquePrinciplePotential ApplicationAdvantage
PTR-MS / SIFT-MS Direct-injection chemical ionization mass spectrometryReal-time monitoring of volatiles from plants or cell culturesHigh sensitivity, fast response time (seconds) chromatographyonline.comoup.com
Laser-based Spectroscopy Infrared absorptionNon-invasive detection in gas mixturesHigh specificity for certain small molecules oup.com
Genetically Encoded Biosensors Ligand-binding protein fused to a reporter (e.g., GFP)Visualization of subcellular concentration changesHigh spatial and temporal resolution

In-depth Exploration of its Ecological Niche and Interspecies Chemical Interactions

Volatile aldehydes are key components of the chemical language used in interactions between organisms. They can function as defense compounds, attractants, or signaling cues. nih.govnih.gov The structural properties of this compound suggest it could play a significant role in various ecological contexts, yet its specific functions remain to be discovered.

Plant-Insect Interactions: Plants release a variety of VOCs, including C6 and other aldehydes, in response to herbivory. nih.govresearchgate.net These compounds can act directly as deterrents to feeding or indirectly by attracting natural enemies (parasitoids or predators) of the herbivores. researchgate.netplos.org Future research should investigate whether this compound is released by plants upon insect attack and test its behavioral effects on both herbivores and their predators.

Pheromonal Communication: Aldehydes are common components of insect pheromones, involved in processes like alarm signaling and aggregation. mdpi.com For example, certain aldehydes are crucial for the aggregation of bed bugs and can act as alarm pheromones. mdpi.com Research has also suggested that long-chain unsaturated aldehydes could be putative semiochemicals for mammals like the African elephant. frontiersin.org It is therefore plausible that this compound could function as a pheromone in some species. This hypothesis can be tested by analyzing glandular secretions and conducting behavioral assays.

Allelochemical Interactions: In addition to mediating interactions between plants and animals, this compound could function as an allelochemical, influencing the growth and development of neighboring plants or microorganisms. nih.gov Its antimicrobial properties suggest a potential role in defending against pathogenic fungi or bacteria in the rhizosphere.

Q & A

Q. Advanced Research | Analytical Method Development

  • Column selection : Polar capillary columns (e.g., DB-WAX) resolve geometric isomers .
  • Derivatization : Convert the aldehyde to a stable oxime or hydrazone derivative to enhance volatility .
  • Calibration : Use linear ranges (0.1–4.0 µg/mL) with R² > 0.998, as validated for analogous linoleic acid esters .

Q. Advanced Research | Stability Profiling

  • Oxidative stability : Monitor under O₂-rich vs. inert atmospheres using accelerated aging (40°C/75% RH).
  • Light sensitivity : Compare UV-exposed vs. dark-stored samples via HPLC .
  • pH dependence : Test degradation kinetics in buffers (pH 3–9) to identify labile conditions.

What in vitro models are suitable for evaluating the anti-inflammatory potential of this compound?

Q. Advanced Research | Biological Screening

  • RAW 264.7 macrophages : Measure inhibition of NO production and TNF-α secretion .
  • Molecular docking : Predict binding to cyclooxygenase-2 (COX-2) or NF-κB using SwissTargetPrediction .
  • Toxicity screening : Use ProTox-II to rule out hepatotoxicity at IC₅₀ > 50 µM .

How can contradictions in reported synthetic yields be resolved?

Advanced Research | Data Analysis
Discrepancies often arise from:

  • Catalyst activity : Fresh vs. aged PCC impacts oxidation efficiency .
  • Workup protocols : Incomplete neutralization of HCl during extraction reduces recovery .
  • Chromatography : Gradient vs. isocratic elution alters purity and yield .

Solution : Replicate methods with strict control of catalyst batch and purification steps.

How can computational modeling predict the interactions of this compound with biological targets?

Q. Advanced Research | In Silico Analysis

  • Docking software (AutoDock Vina) : Simulate binding to inflammatory targets (e.g., COX-2, IL-6 receptor) .
  • ADMET prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .
  • Dynamic simulations : MD simulations (100 ns) assess stability of ligand-receptor complexes .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,12Z)-octadeca-9,12-dienal
Reactant of Route 2
(9Z,12Z)-octadeca-9,12-dienal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.